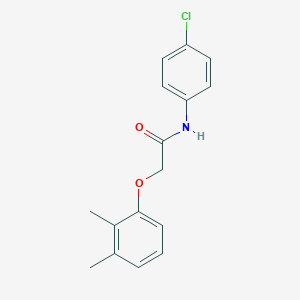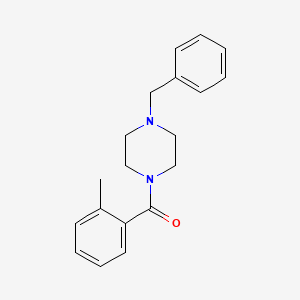![molecular formula C17H17N3O4S2 B5506544 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)
4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally similar compounds often involves multi-step chemical reactions, starting from basic building blocks to achieve the desired complex molecular architecture. A notable example is the synthesis of sulfonamide derivatives, which can include reactions such as esterification, hydrazination, and cyclization, leading to various functionalized structures with potential biological activities (Chen et al., 2010).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's reactivity and interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. For instance, the crystal structure of related compounds has been elucidated to establish conformation and intramolecular interactions, which are pivotal for their biological activities (Subashini et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds can be investigated through various chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions can lead to the formation of heterocyclic systems and other functional groups that significantly impact the compound's properties and potential applications. For example, reactions involving sulfonyl chlorides and derivatives can yield a range of amides, hydrazides, and azides, showcasing the versatility of sulfonyl-containing compounds (Cremlyn et al., 1981).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have explored the synthesis of novel benzenesulfonamide derivatives for potential antitumor activities. A study conducted by Fahim and Shalaby (2019) involved the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives through the chemical reactivity of enaminonitriles. One of the synthesized compounds, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP), exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further, the compound's interaction against KSHV thymidylate synthase complex was evaluated, providing insights into its potential therapeutic applications (Fahim & Shalaby, 2019).
Chemical Properties and Reactions
Another aspect of research focuses on the chemical properties and reactions of sulfonyl chlorides and their derivatives. Cremlyn, Swinbourne, and Yung (1981) described the synthesis of various sulfonyl chlorides, including isoxazole-4-sulfonyl chlorides, and their conversion into a range of amides, hydrazides, and azides. These chemical reactions contribute to the development of compounds with potential applications in medicinal chemistry and drug design (Cremlyn, Swinbourne, & Yung, 1981).
Material Science Applications
In material science, the incorporation of sulfonamide groups into polymers has been investigated for enhancing material properties. For instance, Hsiao and Huang (1997) studied the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids. These polymers, incorporating sulfonamide groups, exhibited promising solubility, thermal stability, and mechanical properties, suggesting their potential use in advanced material applications (Hsiao & Huang, 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2,4-dimethylphenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-10-4-5-14(11(2)6-10)20-26(22,23)13-8-15(25-9-13)17(21)18-16-7-12(3)24-19-16/h4-9,20H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYLPNFRJZOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)
![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)

![(3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5506509.png)
![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)

![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)